molecular formula C18H28N4O4S B7756066 2-[(1,3-dimethyl-7-nonyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate

2-[(1,3-dimethyl-7-nonyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate

Cat. No.: B7756066
M. Wt: 396.5 g/mol
InChI Key: GHBALAKSWCPRIX-UHFFFAOYSA-N
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Description

2-[(1,3-dimethyl-7-nonyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate is a complex organic compound with a molecular formula of C18H27N4O4S . This compound is part of the purine family, which is known for its significant biological activities. Purines are essential components of nucleic acids and play crucial roles in various biochemical processes.

Preparation Methods

The synthesis of 2-[(1,3-dimethyl-7-nonyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate involves multiple stepsThe final step involves esterification with acetic acid . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted purines.

Scientific Research Applications

2-[(1,3-dimethyl-7-nonyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1,3-dimethyl-7-nonyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as phosphodiesterases (PDEs), which play a role in cellular signaling. By inhibiting these enzymes, the compound can modulate various physiological processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar compounds include other purine derivatives such as:

The uniqueness of 2-[(1,3-dimethyl-7-nonyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate lies in its specific side chain and functional groups, which contribute to its distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-[(1,3-dimethyl-7-nonyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O4S/c1-4-5-6-7-8-9-10-11-22-14-15(19-17(22)27-12-13(23)24)20(2)18(26)21(3)16(14)25/h4-12H2,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBALAKSWCPRIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC[N+]1=C(NC2=C1C(=O)N(C(=O)N2C)C)SCC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC[N+]1=C(NC2=C1C(=O)N(C(=O)N2C)C)SCC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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